molecular formula C14H23N3O4S B5579158 (4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

Cat. No.: B5579158
M. Wt: 329.42 g/mol
InChI Key: WETKECLVNRCATD-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide is a useful research compound. Its molecular formula is C14H23N3O4S and its molecular weight is 329.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.14092740 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various studies focus on the synthesis and characterization of pyrazine derivatives, showcasing methods to produce novel compounds with potential applications in medicinal chemistry and material science. For example, the work by Hassan et al. (2014) and Kamal El‐dean et al. (2018) demonstrates the synthesis of pyrazine derivatives with potential cytotoxic activities and the development of new heterocyclic compounds, respectively (Hassan, Hafez, & Osman, 2014); (Kamal El‐dean, Radwan, Zaki, & Abdul‐Malik, 2018).

Potential Biological Activities

  • Cytotoxic and Antibacterial Properties : Research into the biological activities of pyrazine derivatives, such as their cytotoxic and antibacterial effects, suggests potential applications in developing new therapeutic agents. Studies by Solankee et al. (2009) and Abdel-Aziz et al. (2009) have explored these aspects, indicating the broad applicability of pyrazine derivatives in pharmaceutical research (Solankee, Lad, Solankee, & Patel, 2009); (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).

Advanced Materials and Chemical Properties

  • Material Science Applications : The study of pyrazine derivatives extends to material science, where their unique properties are harnessed for developing new materials with specific functionalities. The work by Singh and Mukherjee (2005) on bivalent nickel and copper complexes with pyrazine derivatives highlights the potential for creating materials with novel electronic and structural properties (Singh & Mukherjee, 2005).

Properties

IUPAC Name

(4aR,7aS)-1-(cyclobutanecarbonyl)-N-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-2-15-14(19)17-7-6-16(13(18)10-4-3-5-10)11-8-22(20,21)9-12(11)17/h10-12H,2-9H2,1H3,(H,15,19)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETKECLVNRCATD-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.